molecular formula C6H8LiNO3 B13552316 Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate

Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate

Cat. No.: B13552316
M. Wt: 149.1 g/mol
InChI Key: RXPPXZDYWPFBJF-UHFFFAOYSA-M
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Description

Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a derivative of the oxazole family of compounds and is used as a reagent in various chemical reactions. The compound is a lithium salt of 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid and has a molecular formula of C6H8LiNO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate typically involves the reaction of 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the oxazole ring.

    Addition Reactions: It can act as a nucleophile in addition reactions with electrophiles.

    Catalytic Reactions: The compound can be used as a catalyst in certain organic reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include electrophiles such as alkyl halides and acyl chlorides. Reaction conditions typically involve the use of polar solvents like ethanol, methanol, and acetonitrile.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product would be a substituted oxazole derivative.

Scientific Research Applications

Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, although it is not currently used in human or veterinary medicine.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate involves its interaction with electrophiles and nucleophiles in chemical reactions. The oxazole ring provides a site for nucleophilic attack, while the lithium ion can stabilize reaction intermediates. The compound’s reactivity is influenced by the electronic properties of the oxazole ring and the lithium ion.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid: The parent compound without the lithium ion.

    Lithium 3,5-dimethyl-1,2-oxazole-4-carboxylate: A similar compound with a different substitution pattern on the oxazole ring.

    Lithium 4,5-dihydro-1,2-oxazole-4-carboxylate: A compound with a similar structure but lacking the methyl groups.

Uniqueness

Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring and the presence of the lithium ion.

Properties

Molecular Formula

C6H8LiNO3

Molecular Weight

149.1 g/mol

IUPAC Name

lithium;3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C6H9NO3.Li/c1-3-5(6(8)9)4(2)10-7-3;/h4-5H,1-2H3,(H,8,9);/q;+1/p-1

InChI Key

RXPPXZDYWPFBJF-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1C(C(=NO1)C)C(=O)[O-]

Origin of Product

United States

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